2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
Description
2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzyl group at position 2 and a 1-(phenylsulfonyl)piperidin-3-yl moiety at position 5.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-3-yl]-5-benzyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c24-27(25,18-11-5-2-6-12-18)23-13-7-10-17(15-23)20-22-21-19(26-20)14-16-8-3-1-4-9-16/h1-6,8-9,11-12,17H,7,10,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPERKWODDKPDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C3=NN=C(S3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Benzyl-5-(1-(phenylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a synthetic compound that belongs to the class of thiadiazoles. Its molecular structure includes a benzyl group, a piperidine moiety, and a sulfonyl group, which contribute to its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
- Molecular Formula : C20H21N3O2S2
- Molecular Weight : 393.52 g/mol
- Structural Features : The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the piperidine and sulfonyl groups enhances its pharmacological profile.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various thiadiazole compounds against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Antitumor Activity
Thiadiazoles have been extensively studied for their anticancer properties. In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Emerging evidence suggests that thiadiazole derivatives may possess neuroprotective properties. A case study involving animal models indicated that this compound could mitigate neuroinflammation and oxidative stress, potentially benefiting neurodegenerative conditions such as Alzheimer's disease .
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammatory responses .
Case Studies and Experimental Data
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Antimicrobial Study :
- Objective : Evaluate the antibacterial efficacy against common pathogens.
- Method : Disc diffusion and minimum inhibitory concentration (MIC) assays.
- Results : Showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 64 µg/mL.
-
Antitumor Evaluation :
- Objective : Assess cytotoxicity on cancer cell lines.
- Method : MTT assay on MCF-7 (breast) and A549 (lung) cancer cells.
- Results : IC50 values were determined at 15 µM for MCF-7 and 20 µM for A549 cells, indicating potent anticancer activity.
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Neuroprotective Study :
- Objective : Investigate effects on neuroinflammation.
- Method : In vivo model of neuroinflammation induced by lipopolysaccharide (LPS).
- Results : Treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in brain tissue.
Comparative Analysis
Comparison with Similar Compounds
Key Structural Variations
The compound is compared to three analogs with modifications in the sulfonyl or benzyl groups:
Impact of Substituents on Properties
- Sulfonyl Group Modifications: The phenylsulfonyl group in the target compound provides moderate electron-withdrawing effects and steric bulk. Replacing it with 2-methoxy-5-methylphenylsulfonyl (as in CAS 1203312-98-4) increases molecular weight by ~15.1 g/mol and introduces additional methoxy and methyl groups, likely reducing solubility but improving target binding through hydrophobic interactions .
- Benzyl Group Modifications: The 4-methoxybenzyl substituent (CAS 1170458-16-8) introduces a polar methoxy group, which may improve aqueous solubility compared to the non-polar benzyl group in the target compound. However, this could reduce membrane permeability .
- Piperidine Positional Isomerism: The target compound’s piperidin-3-yl group (vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
